molecular formula C11H12N2OS B12270924 4-{Thieno[3,2-b]pyridin-7-yl}morpholine

4-{Thieno[3,2-b]pyridin-7-yl}morpholine

Cat. No.: B12270924
M. Wt: 220.29 g/mol
InChI Key: GGCRASXCNMNBOZ-UHFFFAOYSA-N
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Description

4-{Thieno[3,2-b]pyridin-7-yl}morpholine is a fused heterocyclic compound comprising a thienopyridine core linked to a morpholine moiety. The thieno[3,2-b]pyridine scaffold is characterized by a sulfur-containing thiophene ring fused to a pyridine ring, while the morpholine group introduces a saturated six-membered ring with one oxygen atom. This combination confers unique electronic and steric properties, making the compound of interest in pharmaceutical and materials science research.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

4-thieno[3,2-b]pyridin-7-ylmorpholine

InChI

InChI=1S/C11H12N2OS/c1-3-12-9-2-8-15-11(9)10(1)13-4-6-14-7-5-13/h1-3,8H,4-7H2

InChI Key

GGCRASXCNMNBOZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=NC=C2)C=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Thieno[3,2-b]pyridin-7-yl}morpholine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The reaction conditions often include the use of solvents like toluene and catalysts such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{Thieno[3,2-b]pyridin-7-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-{Thieno[3,2-b]pyridin-7-yl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{Thieno[3,2-b]pyridin-7-yl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tumor necrosis factor alpha and nitric oxide, which are key mediators in inflammatory pathways . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • Pyridothienopyrimidines (e.g., ethyl 3-amino-9-aryl derivatives): These feature additional pyrimidine rings fused to the thienopyridine system. Substituents like aryl groups and ethyl carboxylates enhance stability and reactivity, as seen in intermediates for triazolopyridothienopyrimidines .
  • Thieno[3,2-b]thiophene derivatives (e.g., TT-CN polymers): These replace pyridine with a second thiophene ring and incorporate electron-withdrawing cyano (-CN) groups, contrasting with the electron-donating morpholine in 4-{Thieno[3,2-b]pyridin-7-yl}morpholine. This difference significantly impacts charge transport in optoelectronic applications .
  • Thieno[3,4-d]pyrimidinones: These compounds exhibit a pyrimidinone ring fused to thiophene, introducing lactam functionality. The absence of a morpholine group reduces solubility compared to 4-{Thieno[3,2-b]pyridin-7-yl}morpholine .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Electronic Effects Applications
4-{Thieno[3,2-b]pyridin-7-yl}morpholine Thieno[3,2-b]pyridine Morpholine (electron donor) Enhanced solubility, basicity Pharmaceuticals, OLEDs
Ethyl 3-amino-pyridothienopyrimidine Pyridothienopyrimidine Ethyl carboxylate, aryl Stabilized intermediates Drug synthesis
TT-CN polymers Thieno[3,2-b]thiophene Cyano (-CN), anthracene Electron-deficient backbone Solar cells, OFETs
Thieno[3,4-d]pyrimidinone Thieno[3,4-d]pyrimidine Lactam ring Reduced solubility Not specified

Electronic and Physicochemical Properties

  • Morpholine vs. Cyano Groups: The morpholine moiety in 4-{Thieno[3,2-b]pyridin-7-yl}morpholine donates electron density, increasing basicity and solubility in polar solvents. In contrast, cyano groups in TT-CN polymers create electron-deficient systems, improving charge mobility in optoelectronic devices .
  • Aryl Substituents: Pyridothienopyrimidines with aryl groups (e.g., 4-methoxyphenyl) show enhanced thermal stability, as evidenced by consistent elemental analysis under synthetic conditions .

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